
Methyl 2-methyl-2-(tributylstannyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-(tributylstannyl)propanoate is an organotin compound that belongs to the class of esters It is characterized by the presence of a tin atom bonded to three butyl groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(tributylstannyl)propanoate can be synthesized through a Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction scheme is as follows:
[ \text{R-SnBu}_3 + \text{R’-X} \rightarrow \text{R-R’} + \text{Bu}_3\text{SnX} ]
In this case, the organotin compound is this compound, and the organic halide can be a variety of halogenated compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-2-(tributylstannyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-2-(tributylstannyl)propanoate involves the formation of a palladium complex during the Stille coupling reaction. The palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the coordination of the palladium catalyst with the reactants and the subsequent oxidative addition and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-2-(tributylstannyl)propanoate can be compared with other organotin compounds such as:
Methyl 2-methyl-2-(trimethylstannyl)propanoate: Similar structure but with trimethyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triphenylstannyl)propanoate: Contains triphenyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triethylstannyl)propanoate: Contains triethyl groups instead of tributyl groups.
The uniqueness of this compound lies in its specific reactivity and the stability of the tributyl groups, which make it suitable for a wide range of applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
85267-27-2 |
|---|---|
Molekularformel |
C17H36O2Sn |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
methyl 2-methyl-2-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YHIKYRJCDFDFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


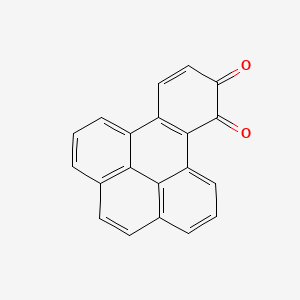
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
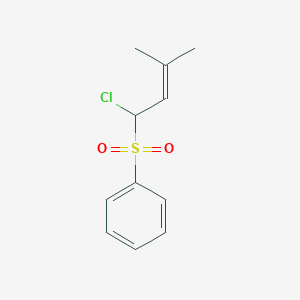
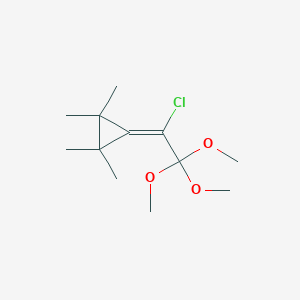
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
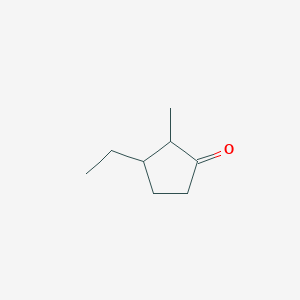
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
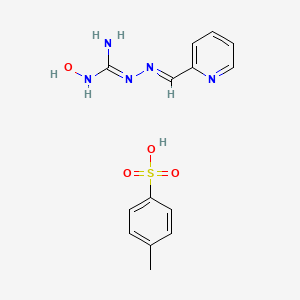
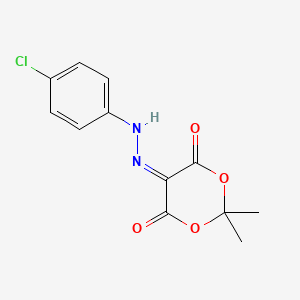
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
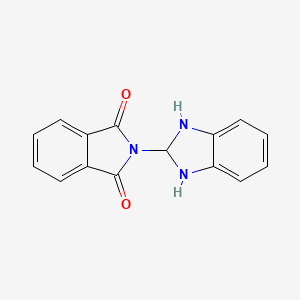
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
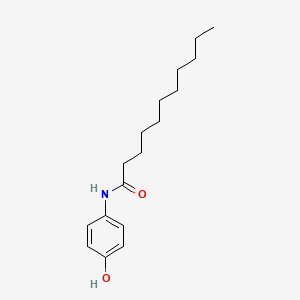
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
